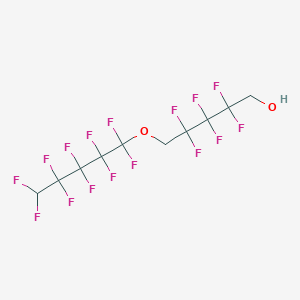
5-((1,1,2,2,3,3,4,4,5,5-Decafluoropentyl)oxy)-2,2,3,3,4,4-hexafluoropentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((1,1,2,2,3,3,4,4,5,5-Decafluoropentyl)oxy)-2,2,3,3,4,4-hexafluoropentan-1-ol is a fluorinated organic compound It is characterized by its high fluorine content, which imparts unique chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1,1,2,2,3,3,4,4,5,5-Decafluoropentyl)oxy)-2,2,3,3,4,4-hexafluoropentan-1-ol typically involves the reaction of a fluorinated alcohol with a fluorinated ether. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in specialized reactors designed to handle fluorinated compounds. The process would include steps such as purification, distillation, and quality control to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
5-((1,1,2,2,3,3,4,4,5,5-Decafluoropentyl)oxy)-2,2,3,3,4,4-hexafluoropentan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or acids, while substitution reactions can produce a variety of fluorinated derivatives.
Aplicaciones Científicas De Investigación
5-((1,1,2,2,3,3,4,4,5,5-Decafluoropentyl)oxy)-2,2,3,3,4,4-hexafluoropentan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Investigated for its potential use in biological imaging and as a probe due to its unique fluorine content.
Medicine: Explored for its potential in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of specialized materials, such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-((1,1,2,2,3,3,4,4,5,5-Decafluoropentyl)oxy)-2,2,3,3,4,4-hexafluoropentan-1-ol involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the compound’s reactivity, solubility, and stability. The pathways involved may include binding to specific receptors or enzymes, altering their activity.
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,2-Tetrafluoroethane: A fluorinated compound with similar properties but different applications.
Perfluorooctanoic acid: Another fluorinated compound used in industrial applications.
Hexafluoropropylene oxide: A fluorinated compound used in the production of fluoropolymers.
Uniqueness
5-((1,1,2,2,3,3,4,4,5,5-Decafluoropentyl)oxy)-2,2,3,3,4,4-hexafluoropentan-1-ol is unique due to its specific structure, which imparts distinct chemical and physical properties. Its high fluorine content makes it particularly valuable in applications requiring high stability and resistance to degradation.
Propiedades
Fórmula molecular |
C10H6F16O2 |
|---|---|
Peso molecular |
462.13 g/mol |
Nombre IUPAC |
5-(1,1,2,2,3,3,4,4,5,5-decafluoropentoxy)-2,2,3,3,4,4-hexafluoropentan-1-ol |
InChI |
InChI=1S/C10H6F16O2/c11-3(12)6(17,18)8(21,22)9(23,24)10(25,26)28-2-5(15,16)7(19,20)4(13,14)1-27/h3,27H,1-2H2 |
Clave InChI |
MSDWKDBLNWDMIH-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(COC(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



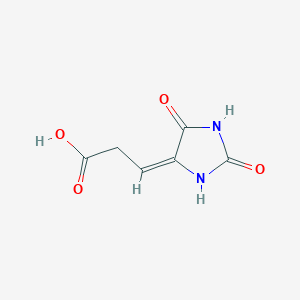
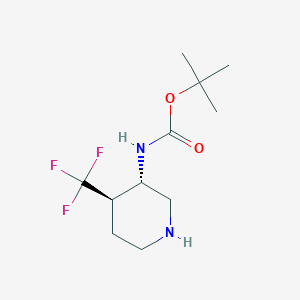

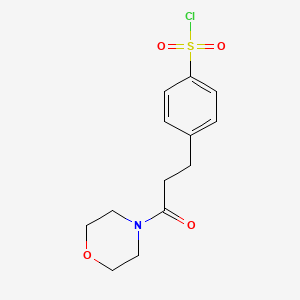
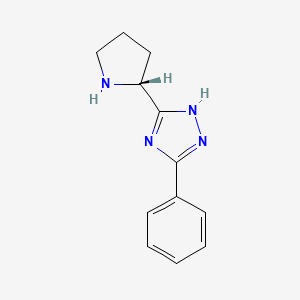
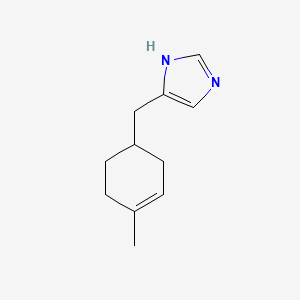
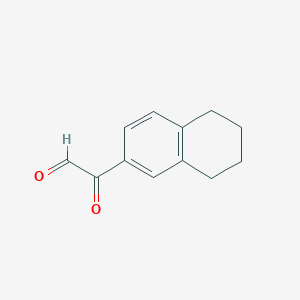
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylsulfanyl]propanoic acid](/img/structure/B12818167.png)
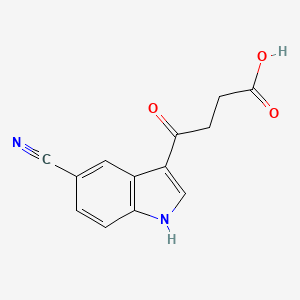

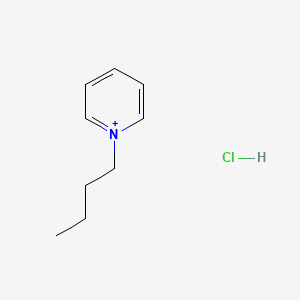
![2-(Chloromethyl)-4,7-dimethylbenzo[d]thiazole](/img/structure/B12818191.png)
![(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B12818213.png)
